2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde
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Overview
Description
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ring, which is then reacted with a pyrimidine derivative under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often utilize catalysts and controlled environments to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as manganese dioxide in toluene.
Reduction: Reduction reactions typically involve reagents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, especially at the aldehyde group.
Common Reagents and Conditions
Oxidation: Manganese dioxide in toluene.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved often include key biochemical processes essential for cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Pyrazol-1-YL)pyridine
- 2-(1H-Pyrazol-1-YL)quinoline
- 2-(1H-Pyrazol-1-YL)benzaldehyde
Uniqueness
2-(1H-Pyrazol-1-YL)pyrimidine-5-carbaldehyde is unique due to its dual-ring structure, which combines the properties of both pyrazole and pyrimidine rings. This structural feature enhances its reactivity and potential for forming diverse chemical derivatives .
Properties
Molecular Formula |
C8H6N4O |
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Molecular Weight |
174.16 g/mol |
IUPAC Name |
2-pyrazol-1-ylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C8H6N4O/c13-6-7-4-9-8(10-5-7)12-3-1-2-11-12/h1-6H |
InChI Key |
PJUDBKJXRXCNBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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